molecular formula C11H16N2O2S B13289571 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Cat. No.: B13289571
M. Wt: 240.32 g/mol
InChI Key: NLPCOJLQUFYFLP-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S. It is a derivative of tetrahydroquinoline, a class of compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This compound is particularly interesting due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions but often include various substituted quinoline or tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinoline-8-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h3,5,7H,2,4,6,8H2,1H3,(H2,12,14,15)

InChI Key

NLPCOJLQUFYFLP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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